3-Mercaptopropyltriethoxysilane

概述

描述

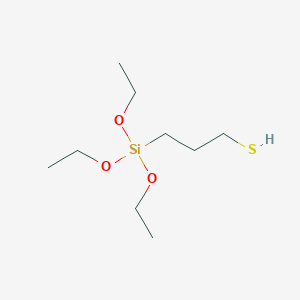

3-Mercaptopropyltriethoxysilane is an organosilicon compound with the molecular formula C9H22O3SSi. It is commonly used as a silane coupling agent, which helps to improve the adhesion between organic and inorganic materials. This compound is particularly valuable in the fields of materials science and surface chemistry due to its ability to form strong bonds with both organic polymers and inorganic substrates.

准备方法

Synthetic Routes and Reaction Conditions

3-Mercaptopropyltriethoxysilane can be synthesized through the reaction of 3-mercaptopropyltrimethoxysilane with ethanol under acidic conditions. The reaction typically involves the following steps:

- Dissolution of 3-mercaptopropyltrimethoxysilane in ethanol.

- Addition of a catalytic amount of acid, such as hydrochloric acid, to promote the reaction.

- Stirring the reaction mixture at room temperature for several hours.

- Purification of the product through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance production efficiency and reduce costs.

化学反应分析

Hydrolysis and Condensation Reactions

MPTES undergoes hydrolysis of its ethoxy (–OCH₂CH₃) groups in the presence of water, forming reactive silanol (–SiOH) intermediates. These silanols subsequently condense to form siloxane (–Si–O–Si–) bonds with substrates or between molecules.

Reaction Mechanism :

-

Hydrolysis :

Hydrolysis is pH-dependent, accelerating under acidic conditions .

-

Condensation :

Condensation with hydroxylated surfaces (e.g., SiO₂, Mg alloys) occurs optimally at neutral to basic pH .

Key Findings :

-

FTIR and XPS studies confirm Si–O–Si network formation on silica, gold, and magnesium alloys after hydrolysis and curing .

-

Vapor-phase deposition on silicon wafers leads to monolayers with unreacted thiol (–SH) groups, enabling post-functionalization .

Thiol–Metal Surface Interactions

The mercapto (–SH) group binds to metals (e.g., Au, Mg) via strong thiolate (–S–M) bonds, while the silanol anchors to oxide surfaces.

Reaction Example :

Experimental Evidence :

-

XPS spectra of MPTES-coated Mg alloy AZ91 show dual sulfur environments:

-

STM imaging reveals ordered MPTES monolayers on Au(111), with thiols oriented for substrate binding .

Thiol–Michael Addition Reactions

The thiol group undergoes Michael addition with electron-deficient alkenes (e.g., acrylates) under catalytic conditions.

General Reaction :

Catalyst Optimization :

| Catalyst | Reaction Time | Conversion (%) |

|---|---|---|

| Dimethylphenylphosphine (DMPP) | 5 min | 99 |

| Triethylamine | 60 min | 85 |

| UV Light (No catalyst) | 120 min | 40 |

DMPP enables quantitative conversions at room temperature in air, making it ideal for synthesizing functional silanes .

Functionalization Examples :

-

Epoxy groups: Reaction with glycidyl acrylate.

-

Amino groups: Addition to acryloyl morpholine.

Competitive Reactions in Coating Baths

MPTES may react with dissolved metal ions (e.g., Mg²⁺) in aqueous solutions, forming metal sulfides or sulfates:

Impact :

-

Sulfate formation at the Mg/MPTES interface reduces adhesion strength .

-

Pre-hydrolysis of MPTES minimizes side reactions by promoting rapid siloxane network formation .

Stability and Degradation

科学研究应用

Introduction to 3-Mercaptopropyltriethoxysilane

This compound (MPTES) is a silane coupling agent characterized by its mercapto functional group, which imparts unique properties for various applications in materials science, nanotechnology, and surface chemistry. This compound is particularly notable for its ability to form self-assembled monolayers (SAMs), enhance adhesion between organic and inorganic materials, and serve as a functionalizing agent in the preparation of nanocomposites.

Self-Assembled Monolayers (SAMs)

MPTES is extensively studied for its capability to form SAMs on various substrates, including metals and semiconductors. These monolayers are crucial for applications in biosensing, surface modification, and nanostructuring.

- Case Study : Piwoński et al. investigated the self-assembly of MPTES on gold surfaces, revealing that the resulting monolayers could facilitate the creation of silica-like networks through hydrolysis and condensation reactions. This study highlighted the potential for MPTES to be used in constructing complex multilayer structures suitable for tribological applications where anti-friction properties are desired .

Functionalization of Nanoparticles

MPTES is utilized for modifying silica nanoparticles, enhancing their compatibility with polymer matrices in nanocomposites.

- Research Findings : A study demonstrated the synthesis of polyorganosiloxane nanoparticles using MPTES, which were then incorporated into thiol-ene resins. The modified nanoparticles improved the thermal stability and mechanical properties of the resulting nanocomposite films .

Environmental Applications

MPTES-modified materials have been explored for environmental sensing and remediation.

- Application Example : Dinh et al. developed MPTES-functionalized diatomite for voltammetric determination of heavy metals such as lead (II) and cadmium (II). The functionalization process improved the sensitivity and selectivity of the detection method, showcasing MPTES's role in environmental monitoring .

Adhesion Promotion

MPTES serves as an effective molecular adhesive in various fabrication processes.

- Case Study : It has been successfully employed in the fabrication of vapor-deposited gold electrodes on glass substrates. The adhesion properties provided by MPTES significantly enhanced the stability and performance of these electrodes in electrochemical applications .

Surface Coatings

The compound is also noted for its use as an insulating coating and for immobilizing biomolecules on sensor surfaces.

- Research Insight : Studies have shown that MPTES can provide a stable surface for protein immobilization on piezoelectric microcantilever sensors, enhancing their functionality in biosensing applications .

Comparative Analysis of Applications

作用机制

The mechanism of action of 3-Mercaptopropyltriethoxysilane involves the formation of strong covalent bonds between the silane group and hydroxyl groups on surfaces. This interaction enhances the adhesion properties of the compound, making it an effective coupling agent. The thiol group can also participate in various chemical reactions, further expanding its utility in different applications.

相似化合物的比较

Similar Compounds

- 3-(Trimethoxysilyl)-1-propanethiol

- 3-(Mercaptopropyl)trimethoxysilane

- 3-(Mercaptopropyl)triethoxysilane

Uniqueness

3-Mercaptopropyltriethoxysilane is unique due to its triethoxysilyl group, which provides better hydrolytic stability compared to trimethoxysilyl groups. This makes it more suitable for applications where prolonged exposure to moisture is expected. Additionally, the presence of the thiol group allows for versatile chemical modifications, enhancing its applicability in various fields.

生物活性

3-Mercaptopropyltriethoxysilane (MPTES) is a silane compound that has garnered attention for its potential biological applications, particularly in the fields of biochemistry and materials science. This article explores the biological activity of MPTES, including its mechanisms of action, applications in enzyme immobilization, and interactions with biological systems.

Chemical Structure and Properties

MPTES is characterized by the presence of a mercapto group (-SH) which imparts unique reactivity and functionality. Its molecular formula is , with a molecular weight of 196.34 g/mol. The compound has a boiling point of 93 °C at 40 mmHg and a density of 1.051 g/mL at 25 °C .

Mechanisms of Biological Activity

1. Enzyme Immobilization:

MPTES is widely used for enzyme immobilization due to its ability to form stable covalent bonds with enzyme active sites. This characteristic enhances enzyme stability and reusability in various biochemical applications. For instance, MPTES-modified surfaces have been shown to improve the performance of biocatalysts by providing a suitable environment for enzymatic reactions .

2. Heavy Metal Scavenging:

Research indicates that MPTES can be utilized to functionalize mesoporous silica, creating effective heavy metal scavengers. This application is particularly relevant in environmental remediation, where MPTES-modified materials can capture toxic metals from wastewater .

3. Interaction with Biological Molecules:

MPTES has demonstrated interactions with various biological molecules, including proteins and receptors. For example, studies have shown that MPTES can enhance the binding affinity of certain ligands to their respective receptors, potentially modulating biological responses .

Case Study 1: Functionalization for Biomedical Applications

In a study focused on the functionalization of diatomite with MPTES, researchers found that the modified diatomite exhibited improved performance in electrochemical sensors for detecting heavy metals like cadmium (Cd(II)). The study highlighted that humidity levels during the grafting process significantly affected the loading capacity of MPTES onto diatomite surfaces, thereby influencing its effectiveness as a sensor material .

Case Study 2: Anti-Osteoporosis Applications

Another significant application involves using MPTES in developing a two-dimensional cell membrane chromatography system for screening anti-osteoporosis compounds. The study utilized MPTES-modified silica to create a stationary phase that effectively interacted with bone marrow mononuclear cells (BMMCs). This innovative approach allowed for the screening of potential therapeutic agents against osteoporosis, demonstrating MPTES's utility in biomedical research .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

3-triethoxysilylpropane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22O3SSi/c1-4-10-14(11-5-2,12-6-3)9-7-8-13/h13H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCQBZYNUSLHVJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCS)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22O3SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

352668-65-6 | |

| Record name | 1-Propanethiol, 3-(triethoxysilyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352668-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7044479 | |

| Record name | 3-(Triethoxysilyl)propane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS] | |

| Record name | 1-Propanethiol, 3-(triethoxysilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3-Mercaptopropyl)triethoxysilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19110 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14814-09-6 | |

| Record name | (3-Mercaptopropyl)triethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14814-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanethiol, 3-(triethoxysilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014814096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanethiol, 3-(triethoxysilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Triethoxysilyl)propane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(triethoxysilyl)propanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(Triethoxysilyl)-1-propanethiol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z069RX894N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。